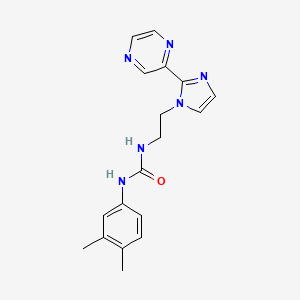
1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known by its chemical name, DPU-4, and has been found to have promising applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Studies have demonstrated the synthesis of novel heterocyclic compounds, including derivatives of pyran, pyridine, and pyridazine, showing significant antibacterial activities. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, upon reaction with various active methylene compounds, led to the creation of compounds with high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Research
The synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas has been explored for their potential as anticancer agents, particularly targeting p53 in non-small cell lung cancer cell lines. One such compound showed cytostatic activity and induced overexpression of the TP53 gene, suggesting a promising avenue for reactivating p53 mutant in NSCLC-N6-L16 cell lines (Bazin et al., 2016).
Luminescence Sensing
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives through characteristic luminescence. These findings indicate the potential of such compounds as fluorescence sensors for benzaldehyde and its derivatives (Shi et al., 2015).
Synthesis of Novel Compounds
The exploration of cyclic benzenesulfonylurea and thiourea derivatives has led to the synthesis of compounds with potential as anti-tumor agents. This includes the development of pyrazole, barbiturate derivatives, and their evaluation for antimicrobial and anticancer activity, showcasing the versatility of urea-based compounds in synthesizing biologically active molecules (Faidallah et al., 2002).
Molecular Modeling and Docking Studies
Pyrazole derivatives have been synthesized and analyzed for their electronic structure, physico-chemical properties, and potential as anti-cancer agents. Molecular docking studies suggest these compounds might exhibit inhibitory activity against specific cancer cell lines, highlighting the role of computational methods in identifying promising therapeutic agents (Thomas et al., 2019).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-3-4-15(11-14(13)2)23-18(25)22-8-10-24-9-7-21-17(24)16-12-19-5-6-20-16/h3-7,9,11-12H,8,10H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYSYTCMZHPXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
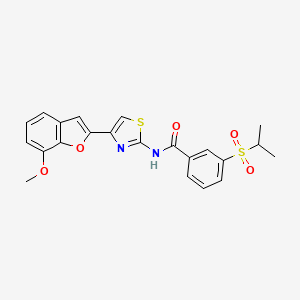
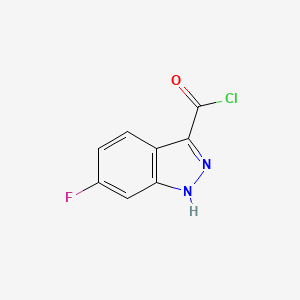

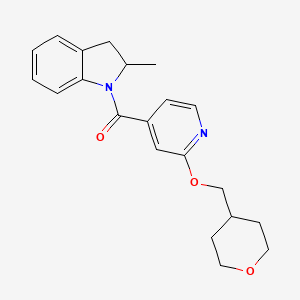

![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)
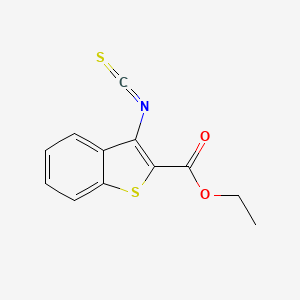

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-](/img/structure/B3006698.png)
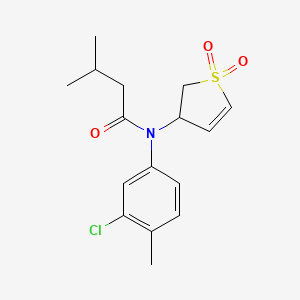
![5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3006701.png)
![N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3006702.png)


